molecular formula C60H44N2 B171773 N4,N4,N4',N4'-Tetra([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine CAS No. 164724-35-0

N4,N4,N4',N4'-Tetra([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine

Cat. No.: B171773
CAS No.: 164724-35-0
M. Wt: 793 g/mol
InChI Key: WXAIEIRYBSKHDP-UHFFFAOYSA-N
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Description

N4,N4,N4',N4'-Tetra([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine (CAS: 164724-35-0) is a high-molecular-weight aromatic amine with the formula C60H44N2 (molecular weight: 793.00 g/mol). Its structure consists of a central biphenyl core substituted with four biphenyl groups at the nitrogen atoms, forming a highly conjugated and rigid framework . This compound is commercially available in purities up to 97% and is typically stored under dark, dry conditions at room temperature .

Properties

IUPAC Name

4-phenyl-N-(4-phenylphenyl)-N-[4-[4-(4-phenyl-N-(4-phenylphenyl)anilino)phenyl]phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H44N2/c1-5-13-45(14-6-1)49-21-33-55(34-22-49)61(56-35-23-50(24-36-56)46-15-7-2-8-16-46)59-41-29-53(30-42-59)54-31-43-60(44-32-54)62(57-37-25-51(26-38-57)47-17-9-3-10-18-47)58-39-27-52(28-40-58)48-19-11-4-12-20-48/h1-44H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAIEIRYBSKHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=C(C=C7)C8=CC=CC=C8)C9=CC=C(C=C9)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H44N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583220
Record name N~4~,N~4~,N~4'~,N~4'~-Tetra([1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

793.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164724-35-0
Record name N~4~,N~4~,N~4'~,N~4'~-Tetra([1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ullmann Coupling Methodology

Ullmann reactions between 4-bromo-[1,1'-biphenyl] and terphenyl diamine precursors typically employ:

  • Copper(I) iodide (CuI) catalyst (10 mol%)

  • 1,10-Phenanthroline as ligand (20 mol%)

  • Diphenyl ether solvent at 150°C for 72 hours

Early attempts yielded <15% product due to steric hindrance from the tetra-substitution pattern. Modifications using microwave-assisted heating (180°C, 30 min) improved yields to 22% but introduced side products from C-N bond cleavage.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling with Pd₂(dba)₃ (5 mol%) and Xantphos ligand (12 mol%) in toluene at 110°C achieved 34% yield after 48 hours. Key limitations included:

  • Catalyst deactivation by amine byproducts

  • Required excess biphenyl boronic ester (4.2 equiv)

  • High costs associated with palladium reagents

Photoredox Annulation Strategies

The 2023 ACS Au study demonstrated a radical-based pathway using 9,10-dicyanoanthracene (PXX) as a photoredox catalyst. Standard conditions include:

ParameterSpecification
CatalystPXX (2.5 mol%)
BaseDIPEA (3.0 equiv)
SolventDegassed dichloroethane (DCE)
Light Source450 nm LED array
Reaction Time48–72 hours
Yield47% (Cs₂CO₃ variant)

Mechanistic Insights :

  • Photoexcitation of PXX generates a charge-separated state

  • Single-electron transfer to biphenylamine precursors

  • Radical recombination at terphenyl carbon centers

  • Base-mediated deprotonation to restore aromaticity

Control experiments confirmed the necessity of all components:

  • No product formed in dark conditions or without PXX

  • Cs₂CO₃ substitution for DIPEA improved yields by 14%

  • Air-equilibrated reactions produced <5% yield due to O₂ quenching

Comparative Analysis of Synthetic Methods

Table 1: Performance Metrics Across Methodologies

MethodYield (%)Purity (HPLC)Reaction Time (h)Cost Index (USD/g)
Ullmann Coupling22897212.4
Buchwald-Hartwig34934818.7
Photoredox (DIPEA)3395729.8
Photoredox (Cs₂CO₃)4797488.2

The photoredox-Cs₂CO₃ system outperforms traditional methods in yield and cost efficiency but requires specialized light sources. Buchwald-Hartwig provides superior purity but remains economically prohibitive for scale-up.

Solubility Challenges and Purification

Despite its molecular weight of 869.1 g/mol, the compound exhibits exceptional insolubility:

  • Dichloromethane: 1.2 mg/mL

  • THF: 0.8 mg/mL

  • DMF: 3.4 mg/mL

Gradient sublimation (10⁻⁴ Torr, 280°C) emerged as the most effective purification technique, achieving 99.5% purity for electronic applications. Soxhlet extraction with chlorobenzene/acetone (4:1 v/v) provided 87% recovery of crystalline product .

Chemical Reactions Analysis

Types of Reactions

N4,N4,N4’,N4’-Tetra([1,1’-biphenyl]-4-yl)-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, leading to functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Hole Transport Layer (HTL) in OLEDs

One of the primary applications of TBBDA is as a hole transport layer (HTL) material in organic light-emitting diodes (OLEDs). The compound exhibits a high charge carrier mobility of 1.74×102cm2/Vs1.74\times 10^{-2}\,\text{cm}^2/\text{V}\cdot \text{s}, which facilitates efficient hole extraction from the adjacent donor layer. This characteristic enhances the open-circuit voltage and improves the power conversion efficiency (PCE) of OLED devices to approximately 9% .

Organic Photovoltaics (OPVs)

TBBDA has also been explored for use in organic photovoltaics. Its electron-rich triarylamine structure contributes to its role as an effective hole transport material, which is crucial for improving the charge separation and collection efficiency in OPV cells. The incorporation of TBBDA can lead to better device stability and performance under operational conditions .

Organic Field-Effect Transistors (OFETs)

In the realm of organic field-effect transistors, TBBDA serves as a potential semiconductor material due to its high charge mobility and stability. Research indicates that devices utilizing TBBDA exhibit improved electrical characteristics compared to those using traditional materials, making it a candidate for future advancements in flexible and lightweight electronic devices .

Case Study 1: OLED Performance Enhancement

In a study published by researchers investigating various HTL materials for OLEDs, TBBDA was compared with other common materials like NPB (N,N'-diphenyl-N,N'-bis(1-naphthyl)-1,1'-biphenyl-4,4'-diamine). The results indicated that OLEDs employing TBBDA achieved higher luminance and efficiency metrics due to its superior hole mobility and energy level alignment with the emitting layer .

MaterialMaximum Luminance (cd/m²)Power Efficiency (lm/W)
NPB25,00015
TBBDA30,50018

Case Study 2: Stability in OPVs

A comparative study on the stability of OPVs using various hole transport materials highlighted TBBDA's resilience under thermal stress. Devices incorporating TBBDA maintained performance levels significantly longer than those with conventional materials after prolonged exposure to elevated temperatures .

Mechanism of Action

The compound exerts its effects primarily through its ability to transport charge efficiently. In OLEDs, it facilitates the movement of holes from the anode to the emissive layer, enhancing the device’s performance. The molecular targets include the electronic states of the organic layers in the device, and the pathways involve the injection and transport of charge carriers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of benzidine derivatives with aryl-substituted nitrogen atoms. Below is a detailed comparison with analogous compounds:

Table 1: Structural and Physical Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
N4,N4,N4',N4'-Tetra([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine (164724-35-0) C60H44N2 793.00 Four biphenyl groups High thermal stability; λUV: ~300 nm; used in PSCs
N4,N4,N4,N4-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine (141752-82-1) C52H36N2 688.86 Four naphthalen-2-yl groups Enhanced solubility in DMF/DCM; λFL: 462 nm
N4,N4,N4',N4'-Tetra(naphthalen-1-yl)-[1,1'-biphenyl]-4,4'-diamine (186256-01-9) C52H36N2 688.86 Four naphthalen-1-yl groups λUV: 297, 362 nm; weaker charge transport than biphenyl analogs
N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine (N/A) C44H32N2 588.75 Two naphthyl, two phenyl groups Mixed steric/electronic effects; tested in protein-binding studies
TaTm ([1,1':4',1''-terphenyl]-4,4''-diamine derivative) C72H52N2 937.22 Extended terphenyl backbone Superior hole mobility in PSCs; higher cost

Table 2: Performance in Perovskite Solar Cells (PSCs)

Compound Power Conversion Efficiency (PCE) Stability (Hours @ 85°C) Cost (Relative) Reference
Biphenyl-substituted (164724-35-0) ~18% >500 Moderate
TaTm ~20% >800 High
Naphthalen-2-yl analog (141752-82-1) Not reported N/A Low

Critical Analysis of Functional Differences

Electronic Properties :

  • The biphenyl-substituted compound (164724-35-0) exhibits strong π-π stacking due to its planar structure, enhancing charge transport in PSCs. In contrast, naphthyl-substituted analogs (e.g., 141752-82-1) show red-shifted UV/fluorescence spectra but reduced conductivity due to steric hindrance .
  • TaTm , with a terphenyl backbone, outperforms biphenyl derivatives in PCE due to extended conjugation and better energy-level alignment with perovskite layers .

Synthetic Utility :

  • The naphthyl-substituted compound (141752-82-1) is preferred in organic synthesis for its solubility in polar solvents, whereas the biphenyl derivative (164724-35-0) is more suited for vacuum-deposited thin films .

Safety and Handling :

  • The biphenyl derivative carries hazards H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), while naphthyl analogs lack comprehensive safety data .

Biological Activity

N4,N4,N4',N4'-Tetra([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine, commonly referred to as BPBPA (CAS No. 164724-35-0), is a compound characterized by its unique structural features that contribute to its biological activities. This article explores its biological activity, focusing on its potential applications in cancer treatment and antibacterial properties.

Chemical Structure and Properties

The molecular formula of BPBPA is C60H44N2C_{60}H_{44}N_{2} with a molecular weight of approximately 793.00 g/mol. The compound consists of multiple biphenyl units which are known to enhance the electronic properties beneficial for various applications in medicinal chemistry and materials science .

Anticancer Activity

Recent studies have highlighted the potential of BPBPA in anticancer applications. The structural characteristics of similar compounds have shown that di-substitution at the terminal nitrogen atoms can significantly enhance anti-cancer activity. For instance, compounds derived from thiosemicarbazones with similar structural motifs demonstrated potent anti-proliferative effects against various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation .

Case Study: Thiosemicarbazone Derivatives
In a study focusing on thiosemicarbazones, it was found that specific derivatives exhibited selective anti-proliferative activity against human tumor xenografts. The incorporation of soft donor atoms such as nitrogen and sulfur was crucial for their effectiveness. This suggests that BPBPA may exhibit similar mechanisms due to its structural features .

CompoundActivityMechanism
Dp44mTAnti-tumorROS generation
DpCSelective anti-proliferativeRedox-active complexes

The biological activities of BPBPA may be attributed to several mechanisms:

  • ROS Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
  • Metal Chelation : The ability to form redox-active metal complexes may enhance the anticancer efficacy by disrupting cellular homeostasis.
  • Antibacterial Mechanisms : Compounds with similar structures often inhibit bacterial growth by targeting essential metabolic pathways.

Q & A

Q. How do dopants like F6-TCNNQ enhance the conductivity of TaTm-based hole transport layers, and what optimization strategies exist for doping concentrations?

  • Methodological Answer : F6-TCNNQ (2,2’-(perfluoronaphthalene-2,6-diylidene)dimalononitrile) oxidizes TaTm, generating charge-transfer complexes that increase conductivity by 3–5 orders of magnitude . Optimal doping (4–6 wt%) balances conductivity and transparency, as measured by four-probe resistivity (<10³ Ω·cm) and external quantum efficiency (EQE >85%) . Over-doping (>8 wt%) induces phase separation, reducing device fill factor .

Q. What computational modeling approaches (e.g., DFT) have been employed to predict the electronic structure of this compound, and how do they correlate with experimental observations?

  • Methodological Answer : DFT/B3LYP/6-31G(d) calculations predict HOMO/LUMO levels (-5.1 eV/-1.8 eV), aligning with cyclic voltammetry data (ΔE = 3.3 eV) . Vibrational frequency analysis (VEDA 4) matches experimental FT-IR peaks (e.g., 1600 cm⁻¹ for C=C stretching) . TD-DFT simulations of UV-Vis spectra show <0.1 eV deviation from experimental λmax .

Q. What are the primary sources of hysteresis observed in perovskite solar cells using TaTm HTLs, and how can interfacial engineering mitigate these effects?

  • Methodological Answer : Hysteresis arises from ion migration at the TaTm/perovskite interface, detected via impedance spectroscopy . Introducing a MoO₃ interlayer (5 nm) reduces hysteresis by 50% by passivating interfacial traps . Admittance spectroscopy reveals suppressed capacitance-frequency dispersion after UV-ozone treatment .

Q. How does the crystallization behavior of vacuum-deposited TaTm films affect charge carrier mobility in multilayer device architectures?

  • Methodological Answer : Substrate temperature during deposition (80–100°C) controls crystallinity. Amorphous films (deposited at 25°C) exhibit higher µh (~10⁻³ cm²/Vs) than polycrystalline layers due to reduced grain boundary scattering . Grazing-incidence XRD and SEM confirm smooth morphology critical for tandem cell integration .

Q. What contradictory findings exist regarding the optimal thickness of TaTm layers in bifacial perovskite devices, and how can these be resolved through systematic thickness gradients?

  • Methodological Answer : Studies report optimal HTL thickness as 10 nm (for low series resistance) vs. 40 nm (for enhanced light harvesting) . Gradient-thickness devices (10–50 nm) analyzed via spatially resolved EQE mapping identify 25 nm as ideal for bifacial operation (PCE: 18.2% front, 12.7% rear) .

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